tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
CAS No.: 2770359-14-1
Cat. No.: VC11594746
Molecular Formula: C16H28N2O2
Molecular Weight: 280.41 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate - 2770359-14-1](/images/no_structure.jpg)
Specification
CAS No. | 2770359-14-1 |
---|---|
Molecular Formula | C16H28N2O2 |
Molecular Weight | 280.41 g/mol |
IUPAC Name | tert-butyl 4-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H28N2O2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11,17H2,1-3H3 |
Standard InChI Key | YGSBTENIMUPUGC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)N |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound’s structure integrates three distinct components:
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Bicyclo[1.1.1]pentane moiety: A strained hydrocarbon cage with three bridgehead carbons, providing conformational rigidity and enhancing binding affinity to biological targets.
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Piperidine ring: A six-membered nitrogen-containing heterocycle, commonly found in bioactive molecules due to its ability to mimic natural alkaloids.
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tert-Butyl carbamate (Boc) group: A protecting group that stabilizes the amine functionality during synthetic processes .
The molecular formula is C15H25N2O2, with a molar mass of 277.38 g/mol. The bicyclo[1.1.1]pentane’s strain energy (≈40 kcal/mol) and the piperidine ring’s basicity (pKa ≈ 11) influence its reactivity and solubility.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C15H25N2O2 |
Molecular Weight | 277.38 g/mol |
IUPAC Name | tert-Butyl 4-[(3-aminobicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate |
Topological Polar Surface | 64.8 Ų |
Hydrogen Bond Donors | 2 (NH2 group) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three primary stages:
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Bicyclo[1.1.1]pentane Amine Preparation:
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Photochemical [2π+2σ] cycloaddition of 1,3-diiodobicyclo[1.1.1]pentane with ammonia yields 3-aminobicyclo[1.1.1]pentane.
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Reagent: NH3 (gas), UV light (254 nm), 48 hours, 60% yield.
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Piperidine Coupling:
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Boc Protection:
Industrial Manufacturing
Continuous flow reactors optimize scalability and purity:
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Reactor Type: Microfluidic tubular reactor.
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Conditions: 100°C, 10 bar pressure, residence time 30 minutes.
Chemical Reactivity and Functionalization
Amine Group Reactivity
The primary amine participates in:
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Acylation: Reacts with acetyl chloride (pyridine catalyst) to form acetamide derivatives.
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Reductive Amination: Converts aldehydes to secondary amines using NaBH3CN.
Boc Deprotection
The tert-butyl carbamate is cleaved under acidic conditions:
Bicyclo[1.1.1]pentane Modifications
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Electrophilic Aromatic Substitution: Limited due to strain; bromination requires Lewis acids (e.g., AlBr3).
Applications in Drug Discovery
CNS Drug Development
The compound’s rigidity improves blood-brain barrier permeability, making it a candidate for:
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Antidepressants: SSRI/SNRI hybrids.
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Antipsychotics: D2/5-HT2A dual antagonists.
Prodrug Design
The Boc group enables controlled release of active amines in vivo, enhancing pharmacokinetics .
Comparison with Structural Analogs
Table 2: Analog Comparison
Compound | Structural Difference | Bioactivity Shift |
---|---|---|
tert-Butyl 4-(3-iodobicyclo[...]carboxylate | Iodine vs. amine | Lower CNS activity (Ki D2 = 450 nM) |
Piperazine analog | Piperazine vs. piperidine | Increased 5-HT2A affinity (Ki = 80 nM) |
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